molecular formula C10H17N3O3 B12708114 3-Pyridinecarboxaldehyde, 1,2,5,6-tetrahydro-1-(((ethylamino)carbonyl)oxy)-, 3-(O-methyloxime), (E)- CAS No. 145071-56-3

3-Pyridinecarboxaldehyde, 1,2,5,6-tetrahydro-1-(((ethylamino)carbonyl)oxy)-, 3-(O-methyloxime), (E)-

Cat. No.: B12708114
CAS No.: 145071-56-3
M. Wt: 227.26 g/mol
InChI Key: BFLSHVDLBFOOJM-KPKJPENVSA-N
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Description

3-Pyridinecarboxaldehyde, 1,2,5,6-tetrahydro-1-(((ethylamino)carbonyl)oxy)-, 3-(O-methyloxime), (E)- is a complex organic compound with a unique structure that includes a pyridine ring, a tetrahydro group, and an O-methyloxime moiety

Preparation Methods

The synthesis of 3-Pyridinecarboxaldehyde, 1,2,5,6-tetrahydro-1-(((ethylamino)carbonyl)oxy)-, 3-(O-methyloxime), (E)- involves multiple steps, including the formation of the pyridine ring, the introduction of the tetrahydro group, and the addition of the O-methyloxime moiety. Specific synthetic routes and reaction conditions can vary, but they generally involve the use of reagents such as ethylamine, carbonyl compounds, and methyloxime derivatives. Industrial production methods may include large-scale synthesis using optimized reaction conditions to ensure high yield and purity.

Chemical Reactions Analysis

This compound can undergo various types of chemical reactions, including:

    Oxidation: It can be oxidized to form different oxidation products.

    Reduction: Reduction reactions can lead to the formation of reduced derivatives.

    Substitution: Substitution reactions can occur at different positions on the pyridine ring or other functional groups. Common reagents and conditions used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. Major products formed from these reactions depend on the specific conditions and reagents used.

Scientific Research Applications

3-Pyridinecarboxaldehyde, 1,2,5,6-tetrahydro-1-(((ethylamino)carbonyl)oxy)-, 3-(O-methyloxime), (E)- has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex molecules.

    Biology: It may be used in studies related to enzyme interactions and metabolic pathways.

    Industry: It can be used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of this compound involves its interaction with specific molecular targets and pathways. It may act as an inhibitor or activator of certain enzymes, affecting biochemical processes within cells. The exact molecular targets and pathways involved can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Similar compounds to 3-Pyridinecarboxaldehyde, 1,2,5,6-tetrahydro-1-(((ethylamino)carbonyl)oxy)-, 3-(O-methyloxime), (E)- include other pyridine derivatives and tetrahydro compounds These compounds may share some structural features but differ in their functional groups and overall reactivity

Properties

CAS No.

145071-56-3

Molecular Formula

C10H17N3O3

Molecular Weight

227.26 g/mol

IUPAC Name

[5-[(E)-methoxyiminomethyl]-3,6-dihydro-2H-pyridin-1-yl] N-ethylcarbamate

InChI

InChI=1S/C10H17N3O3/c1-3-11-10(14)16-13-6-4-5-9(8-13)7-12-15-2/h5,7H,3-4,6,8H2,1-2H3,(H,11,14)/b12-7+

InChI Key

BFLSHVDLBFOOJM-KPKJPENVSA-N

Isomeric SMILES

CCNC(=O)ON1CCC=C(C1)/C=N/OC

Canonical SMILES

CCNC(=O)ON1CCC=C(C1)C=NOC

Origin of Product

United States

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